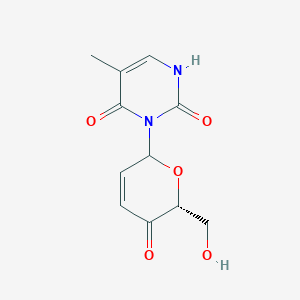

DH-Thymine

Description

DH-Thymine (Dihydrothymine) is a pyrimidine derivative formed via the reduction of thymine, a key step in the pyrimidine degradation pathway. Unlike thymine, which is aromatic and planar, this compound features a saturated six-membered ring due to the addition of two hydrogen atoms . This structural modification alters its biochemical behavior, rendering it non-aromatic and more flexible. This compound is primarily involved in nucleotide catabolism, serving as an intermediate in the conversion of thymine to β-ureidoisobutyric acid, which is further metabolized in the urea cycle .

Propriétés

Numéro CAS |

146369-86-0 |

|---|---|

Formule moléculaire |

C11H12N2O5 |

Poids moléculaire |

252.22 g/mol |

Nom IUPAC |

3-[(6R)-6-(hydroxymethyl)-5-oxo-2H-pyran-2-yl]-5-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H12N2O5/c1-6-4-12-11(17)13(10(6)16)9-3-2-7(15)8(5-14)18-9/h2-4,8-9,14H,5H2,1H3,(H,12,17)/t8-,9?/m1/s1 |

Clé InChI |

PRFLUBYDILYLCA-VEDVMXKPSA-N |

SMILES |

CC1=CNC(=O)N(C1=O)C2C=CC(=O)C(O2)CO |

SMILES isomérique |

CC1=CNC(=O)N(C1=O)C2C=CC(=O)[C@H](O2)CO |

SMILES canonique |

CC1=CNC(=O)N(C1=O)C2C=CC(=O)C(O2)CO |

Synonymes |

3-(3-deoxyhex-2-enopyranosyl-4-ulose)thymine DH-thymine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Thymine vs. DH-Thymine

- Structural Differences : Thymine (5-methyluracil) has an unsaturated pyrimidine ring, enabling π-π stacking in DNA. This compound’s saturated ring disrupts this property, reducing its ability to intercalate into DNA .

- Metabolic Roles : Thymine is incorporated into DNA via thymidine, while this compound participates in degradation pathways, preventing toxic accumulation of pyrimidines.

- Stability : this compound’s saturated structure confers greater resistance to UV-induced damage compared to thymine, which is prone to dimerization .

Thymidine vs. This compound

- Functional Divergence: Thymidine (deoxyribose + thymine) is a DNA precursor, whereas this compound lacks the sugar moiety and cannot participate in nucleic acid synthesis. Radiolabeled thymidine (e.g., [³H]-Thymidine) is widely used to study DNA replication, a role this compound cannot fulfill due to its catabolic function .

- Pharmacokinetics : Thymidine derivatives are often used in antiviral therapies (e.g., AZT), while this compound’s applications focus on metabolic pathway modulation .

Diphenylamine Analogs (e.g., Tofenamic Acid)

- Structural Contrast : Diphenylamine derivatives, such as tofenamic acid (a NSAID), feature two benzene rings linked by an amine group, differing markedly from this compound’s pyrimidine backbone .

- Biological Activity : Tofenamic acid inhibits cyclooxygenase (COX) enzymes, while this compound interacts with dihydropyrimidine dehydrogenase (DPD), an enzyme critical in pyrimidine metabolism .

Comparative Data Table

| Property | This compound | Thymine | Thymidine | Tofenamic Acid |

|---|---|---|---|---|

| Molecular Formula | C₅H₈N₂O₂ | C₅H₆N₂O₂ | C₁₀H₁₄N₂O₅ | C₁₆H₁₄ClNO₂ |

| Ring Saturation | Saturated | Unsaturated | Unsaturated | Aromatic (benzene) |

| Primary Role | Catabolic metabolite | DNA base | DNA precursor | COX inhibition |

| Key Enzyme Interaction | DPD | DNA polymerase | Thymidine kinase | Cyclooxygenase |

| Therapeutic Use | Metabolic research | Anticancer agents | Antiviral therapies | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.